molecular formula C10H16N2O B15255128 3-Amino-2-methyl-1-(4-methylpyridin-3-YL)propan-1-OL

3-Amino-2-methyl-1-(4-methylpyridin-3-YL)propan-1-OL

Cat. No.: B15255128
M. Wt: 180.25 g/mol
InChI Key: BZTFIMGODOZAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-methyl-1-(4-methylpyridin-3-yl)propan-1-ol is a chemical compound with the molecular formula C10H16N2O. It is characterized by the presence of an amino group, a methyl group, and a pyridine ring, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(4-methylpyridin-3-yl)propan-1-ol typically involves the reaction of 4-methylpyridine with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of reductive amination, where 4-methylpyridine is reacted with formaldehyde and ammonia under reducing conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(4-methylpyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

3-Amino-2-methyl-1-(4-methylpyridin-3-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(4-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions, influencing the activity of these targets. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-methyl-1-(4-methylpyridin-3-yl)propane: Lacks the hydroxyl group, making it less versatile in certain reactions.

    4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate:

Uniqueness

3-Amino-2-methyl-1-(4-methylpyridin-3-yl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups, allowing it to participate in a wide range of chemical reactions and making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3-amino-2-methyl-1-(4-methylpyridin-3-yl)propan-1-ol

InChI

InChI=1S/C10H16N2O/c1-7-3-4-12-6-9(7)10(13)8(2)5-11/h3-4,6,8,10,13H,5,11H2,1-2H3

InChI Key

BZTFIMGODOZAKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(C(C)CN)O

Origin of Product

United States

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